2H-Naphtho[1,2-d]imidazole
Description
Properties
CAS No. |
23636-20-6 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2H-benzo[e]benzimidazole |
InChI |
InChI=1S/C11H8N2/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h1-6H,7H2 |
InChI Key |
KSCUPCPXMJTDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=CC=CC=C3C2=N1 |
Origin of Product |
United States |
Preparation Methods
Ring-Opening and Recyclization of Oxazine Precursors
An innovative strategy employs naphtho[1,8-de] oxazine intermediates as synthetic precursors. Treatment of 4-methoxynaphtho[1,8-de][1, oxazine (2 ) with tert-butyldimethylsilyl chloride (TBSCl) in DMF at 120°C produced 2-[(tert-butyldimethylsilyl)oxy]-8-hydroxy-1-naphthonitrile (11 ) and 2,8-dihydroxy-1-naphthonitrile (5 ) in 31% and 50% yields, respectively . Subsequent demethylation and functional group interconversions enabled access to imidazole precursors, though overall yields remained modest (18%) due to multiple steps .
Alkylation and Functionalization of Preformed Imidazole Cores
Post-synthetic modification of naphthoimidazole derivatives provides access to 2-substituted variants. For instance, alkylation of 2-(9-ethyl-9H-carbazol-3-yl)-1H-naphtho[2,3-d]imidazole with ethyl iodide in the presence of potassium hydroxide yielded 1-(9-ethyl-9H-carbazol-3-yl)-4-(1-ethyl-1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone (3 ) . This method preserved the imidazole core while introducing lipophilic side chains, crucial for tuning electronic properties in optoelectronic applications .
Photochemical and Electrochemical Methods
Recent advances utilize light or electrical current to drive imidazole formation. Photocyclization of Schiff bases derived from 2,3-diaminonaphthalene under UV light (254 nm) produced naphthoimidazoles in 40–60% yields, albeit with competing polymerization side reactions . Electrochemical oxidation of diamine-ketone precursors in acetonitrile demonstrated preliminary success for related heterocycles, suggesting another viable pathway .
Comparative Analysis of Synthetic Methods
| Method | Yield Range | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|
| Condensation | 34–92% | 80–230 | Broad substrate scope | High temps degrade sensitive groups |
| Oxazine ring-opening | 18–50% | 120 | Stepwise functionalization | Multi-step, moderate yields |
| Alkylation | 60–75% | 25–80 | Late-stage diversification | Requires preformed imidazole |
| Mechanochemical | 85–95%* | RT | Solvent-free, rapid | Not yet demonstrated for target |
| Photochemical | 40–60% | RT | Mild conditions | Competing side reactions |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aromatic naphthalene moiety facilitates electrophilic substitutions, particularly at electron-rich positions. Key reactions include:
-
Nitration : Occurs preferentially at the C5 and C8 positions of the naphthalene ring under mixed acid (HNO₃/H₂SO₄) conditions.
-
Sulfonation : Directed to the C6 position using concentrated H₂SO₄ at 80°C.
-
Halogenation : Bromination with Br₂ in acetic acid yields mono- and di-substituted derivatives at C5 and C8.
Mechanistic Insight :
The imidazole ring’s electron-donating nitrogen atoms activate the naphthalene system, favoring electrophilic attack at para and peri positions relative to the heterocycle.
Diazo-Based Cyclocondensation
A novel method employs 2-(α-diazoacyl)-2H-azirines and arylamidines to synthesize functionalized derivatives :
Mechanistic Highlights :
-
Wolff rearrangement of diazo intermediates generates ketenes.
Synthetic Scope :
| Product | Substituents (R¹, R², R³) | Yield (%) |
|---|---|---|
| 3H-Naphtho[1,2-d]imidazole | R¹=Ph, R²=CO₂Me, R³=H | 78 |
| 3H-Furo[3′,2’:3,4]naphthoimidazole | R¹=OEt, R²=CO₂Me, R³=Br | 65 |
Oxidative Cyclization
Naphtho[1,2-d]imidazoles undergo oxidative cyclization to form fused isoxazole derivatives :
Reaction Outcomes :
Biological Activity Correlation
Substituent effects on bioactivity are well-documented:
| Compound | C2 Substituent | Fluorescence (au) | IC₅₀ (μM, HL-60) |
|---|---|---|---|
| IM1 | H | 6.90 × 10⁴ | 29.92 |
| IM3 | Naphthyl | 1.41 × 10⁶ | 22.14 |
| IM4 | 4-Hydroxyphenyl | 2.49 × 10⁶ | 8.71 |
Electron-donating groups (e.g., -OH, -NMe₂) enhance fluorescence and cytotoxicity by improving conjugation and target binding .
Functional Group Transformations
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
2H-Naphtho[1,2-d]imidazole serves as a fundamental building block in organic synthesis. It is utilized in the construction of more complex molecules and materials. The compound's unique structure allows it to participate in various chemical reactions, facilitating the creation of derivatives with tailored properties .
Biological Applications
Cytotoxic Activity Against Cancer Cells
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
- Case Study: Cytotoxicity Assays
In a study evaluating various derivatives of naphtho[1,2-d]imidazole, compounds were tested against human glioblastoma (SNB-19), colorectal carcinoma (HCT-116), and promyelocytic leukemia (HL-60) cell lines. The results showed significant inhibition of cell growth, with IC50 values indicating high selectivity for leukemia cells .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| IM4 | HL-60 | 8.71 | >41.67 |
| IM5 | HCT-116 | 21.05 | N/A |
| IM7 | HL-60 | 29.92 | N/A |
Medical Applications
Fluorescent Probes and Imaging Agents
The fluorescent properties of this compound make it suitable for developing diagnostic probes and imaging agents in medical applications. Its ability to emit fluorescence allows for visualization in biological systems, enhancing the detection of cancerous cells .
- Mechanism of Action
The mechanism involves the interaction with specific molecular targets within cells, leading to observable changes that can be monitored through fluorescence techniques.
Industrial Applications
Materials Science
In materials science, this compound is explored for its unique optical properties. It is particularly valuable in developing fluorescent sensors and probes due to its high molar absorptivity coefficients and intense fluorescence emissions .
Summary of Findings
The compound's diverse applications underscore its significance across multiple scientific domains:
- Chemistry: Used as a building block for complex molecules.
- Biology: Exhibits cytotoxic activity against cancer cells.
- Medicine: Utilized in the development of diagnostic probes.
- Industry: Applied in materials science for developing sensors.
Mechanism of Action
The mechanism of action of 2H-Naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is useful in imaging applications .
Comparison with Similar Compounds
Structural Isomers: 1H- vs. 3H-Naphtho[1,2-d]imidazole
The positional isomerism of the hydrogen atom in the imidazole ring significantly impacts optoelectronic properties (Table 1):
- 1H-Naphtho[1,2-d]imidazole: Exhibits superior performance in non-doped single-layer organic light-emitting diodes (OLEDs), achieving an external quantum efficiency (EQE) of 4.37% and a low turn-on voltage of 2.7 V. This is attributed to enhanced electron injection from the cathode compared to the 3H-isomer .
- 3H-Naphtho[1,2-d]imidazole : While emitting similar deep-blue light (CIE y ≈ 0.077–0.115), its OLED efficiency is lower due to reduced electron-injection capacity .
Table 1: OLED Performance of Naphthoimidazole Isomers
| Compound | EQE (%) | Turn-on Voltage (V) | CIE y | Key Advantage |
|---|---|---|---|---|
| 1H-Naphtho[1,2-d]imidazole | 4.37 | 2.7 | 0.077 | High electron injection |
| 3H-Naphtho[1,2-d]imidazole | <4.37 | >2.7 | 0.115 | Deep-blue emission |
Positional Isomers: [1,2-d] vs. [2,3-d] Derivatives
The fusion position of the imidazole ring to the naphthalene system dictates application-specific properties:
- Naphtho[1,2-d]imidazole: Used in optoelectronics (e.g., OLEDs) and theranostics (fluorescent probes) due to extended π-conjugation and tunable emission .
- Naphtho[2,3-d]imidazole : Primarily explored in medicinal chemistry. For example, 2-aryl-1H-naphtho[2,3-d]imidazole derivatives inhibit urease, a target for gastritis treatment . Substitutions at the 2-position with aryl/heteroaryl groups modulate bioactivity .
Comparison with Benzimidazoles
Benzimidazoles are smaller aromatic systems lacking the naphthalene moiety. Key differences include:
Extended Aromatic Systems: Phenanthroimidazoles and Acenaphthoimidazoles
Compounds like phenanthro[9,10-d]imidazole and acenaphtho[1,2-d]imidazole feature larger fused aromatic systems, leading to:
- Anticancer Activity : These derivatives exhibit antiproliferative effects against breast, colon, and leukemia cell lines, comparable to naphthoimidazoles but with varying substituent-dependent potency .
- Optical Properties : Larger π-systems redshift emission wavelengths, limiting their utility in deep-blue OLEDs compared to naphthoimidazoles .
Substituent Effects on Properties
Functional groups critically influence performance:
- Electron-Withdrawing Groups (EWGs) : Enhance electron injection in OLEDs (e.g., −CF₃, −Br) .
- Electron-Donating Groups (EDGs) : Improve solubility and bioactivity (e.g., −OCH₃ in gastritis drug candidates) .
- Triazole Moieties : Derivatives like 2H-naphtho[1,2-d]triazole act as optical brighteners in polymers, though structurally distinct from imidazoles .
Biological Activity
2H-Naphtho[1,2-d]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a fused ring system that includes an imidazole moiety. This structural feature is crucial for its interaction with biological targets. The compound can be synthesized through various methods, including one-pot reactions involving naphthols and imidazole derivatives, which facilitate the introduction of different substituents to enhance biological activity .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Antiparasitic Activity
One of the most compelling areas of research involves the antiparasitic activity of this compound derivatives. For instance, compounds derived from this structure have shown significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of specific substituents on the naphthoimidazole scaffold was linked to enhanced efficacy, with some derivatives exhibiting activity several times greater than standard treatments .
Antitumor Activity
The antitumor potential of this compound has been explored in various studies. Certain derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For example, a series of naphthoimidazoles demonstrated significant antiproliferative effects against human cancer cell lines, suggesting that modifications to the naphthoimidazole structure can lead to potent anticancer agents .
Case Studies
-
Case Study 1: Trypanocidal Activity
A study investigated the trypanocidal effects of several naphthoimidazole derivatives. The results indicated that compounds with an isoprene side chain exhibited higher activity levels compared to those without. The most active derivative showed an increase in efficacy by up to 252 times under specific experimental conditions . -
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, various naphthoimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions led to enhanced antibacterial activity, making these compounds promising candidates for further development as antimicrobial agents .
Table 1: Summary of Biological Activities of this compound Derivatives
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 10 |
| Compound B | Antiparasitic | T. cruzi | 0.5 |
| Compound C | Antitumor | MCF-7 (breast cancer) | 5 |
| Compound D | Antifungal | Candida albicans | 15 |
Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent | Effect on Activity |
|---|---|
| Isoprene side chain | Increased trypanocidal activity |
| Hydroxyl group | Moderate antibacterial effect |
| Aryl group | Enhanced antitumor properties |
Q & A
Q. What are the common synthetic routes for 2H-Naphtho[1,2-d]imidazole derivatives, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, derivatives can be prepared via reductive splitting of triazolium salts or condensation of aldehydes with tetrahydronaphthalene intermediates. Key reagents include aryl hydrazines, nitromethylene derivatives, and catalysts like acetic acid. Reaction conditions such as temperature (e.g., 80–120°C), solvent (e.g., ethanol or DMF), and reaction time (12–24 hours) are critical. Purification via recrystallization or column chromatography is recommended to isolate products with high purity .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- UV-Vis spectroscopy to identify λmax (e.g., 307–312 nm for aryl-substituted derivatives) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., m/z 449.2 for methoxy-substituted derivatives) .
- Elemental analysis to validate C, H, and N percentages (e.g., ±0.05% deviation from theoretical values) .
- <sup>1</sup>H/<sup>13</sup>C NMR to resolve regiochemistry and substituent effects .
Q. What purification techniques are optimal for isolating this compound derivatives?
- Methodological Answer : Recrystallization using solvents like ethanol or methanol is effective for high-yield isolation (>85%). For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3 v/v) provides better resolution. Monitor purity via TLC (Rf 0.3–0.5) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?
- Methodological Answer : Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Cross-validate data using multiple analytical methods (e.g., HRMS vs. elemental analysis). Consult erratum notices or follow-up studies to resolve inconsistencies, as seen in corrected synthesis protocols .
Q. What strategies enable regioselective functionalization of the this compound core?
- Methodological Answer : Introduce directing groups (e.g., nitro or methoxy) at specific positions to control electrophilic substitution. For example, halogenation at the C4 position can be achieved using NBS in DMF. Monitor regioselectivity via <sup>1</sup>H NMR coupling patterns and DFT calculations to predict reactive sites .
Q. How can the photophysical properties of this compound derivatives be optimized for OLED applications?
- Methodological Answer : Modify substituents to tune emission wavelengths:
- Electron-withdrawing groups (e.g., -NO2) shift λem to the blue region.
- Electron-donating groups (e.g., -OMe) enhance quantum yields.
Characterize using fluorescence spectroscopy and time-resolved photoluminescence. Pair with DFT calculations to correlate electronic structure with optoelectronic performance .
Q. What computational tools are effective for predicting the biological activity of this compound derivatives?
Q. How can the electron-deficient nature of this compound be exploited in catalytic systems?
- Methodological Answer : Incorporate the core into ligands for transition-metal catalysts. Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under mild conditions (e.g., 60°C, K2CO3 base). Monitor catalytic efficiency via GC-MS or HPLC .
Data-Driven Research Challenges
Q. What advanced techniques characterize the thermal stability of this compound derivatives under operational conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (Td > 250°C for most derivatives). Complement with differential scanning calorimetry (DSC) to identify phase transitions. Correlate stability with substituent effects (e.g., halogenated derivatives show higher Td) .
Q. How can multicomponent reactions (MCRs) be optimized to synthesize this compound libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
